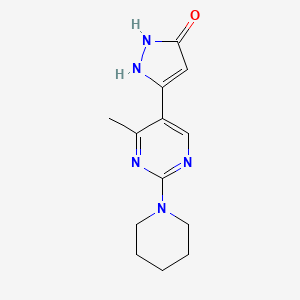

3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol

Descripción general

Descripción

3-(4-Methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol (CAS: 1452577-04-6) is a heterocyclic compound featuring a pyrazole core substituted with a pyrimidine ring and a piperidine moiety. Its molecular formula is C₁₃H₁₇N₅O, with a molecular weight of 259.31 g/mol . The pyrimidine ring at position 5 of the pyrazole is further modified with a 4-methyl group and a piperidin-1-yl substituent at position 2.

Métodos De Preparación

The synthesis of 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionates . The reaction conditions often involve the use of aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) as C1 synthons . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as intermediates.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit specific tyrosine kinases involved in cancer cell proliferation . The mechanism often involves the disruption of signaling pathways that promote tumor growth.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the piperidine and pyrimidine rings enhances their interaction with microbial targets, potentially leading to effective treatments for bacterial infections .

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. Research on related compounds has suggested effects on neurotransmitter systems, which could be beneficial in conditions like anxiety or depression.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed inhibition of growth in leukemia cell lines with IC50 values indicating potent activity. |

| Study B | Antimicrobial Effects | Demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Neuropharmacology | Indicated modulation of serotonin receptors, suggesting potential efficacy in mood disorders. |

Mecanismo De Acción

The mechanism of action of 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways, including those involved in cell proliferation, differentiation, and apoptosis. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Furan Substituents

The compound 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol () shares a pyrazole core but substitutes the pyrimidine-piperidine group with a 2,5-dimethylfuran ring. Key differences include:

- Structural Geometry : The dihedral angle between the pyrazole and furan rings is 21.07° , facilitating intermolecular hydrogen bonding (e.g., O—H···N and N—H···O interactions) that stabilizes its crystal lattice . In contrast, the bulkier pyrimidine-piperidine group in the target compound may reduce planarity, affecting packing efficiency and solubility.

Bis-Pyrazole Derivatives

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s () feature two pyrazole units linked by a methylene bridge. These compounds are synthesized via catalyst-free Knoevenagel-Michael reactions in high yields (93–99%) .

- Structural Comparison: The bis-pyrazole scaffold increases molecular weight (~300–400 g/mol) and rigidity compared to the target compound’s mono-pyrazole structure. This difference may influence pharmacokinetic properties, such as membrane permeability.

- Applications : Bis-pyrazoles are used as fungicides, pesticides, and antiproliferative agents . Their bifunctional structure allows dual binding to biological targets, whereas the pyrimidine-piperidine group in the target compound may enable selective interactions with enzymes like proteases or kinases .

Fluorinated Pyrazole Derivatives

1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol () incorporates electron-withdrawing fluorine atoms, enhancing its potency as a protease inhibitor.

- Electronic Effects : Fluorine substituents improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions . The target compound’s piperidine group, with its lone-pair electrons, may similarly engage in hydrogen bonding but lacks fluorinated regions.

- Synthetic Routes : Fluorinated pyrazoles often require multistep syntheses, while the target compound’s pyrimidine-piperidine group could be introduced via nucleophilic substitution or cross-coupling reactions .

Pyridine-Substituted Pyrazoles

1-(2-Pyridyl)-3-(4-pyridyl)-1H-pyrazol-5-ol () features pyridine rings at positions 1 and 3 of the pyrazole.

- Coordination Chemistry : Pyridine groups enable metal coordination, as seen in Cu(II) complexes of related pyrazole chemosensors . The target compound’s piperidine nitrogen may also act as a weak ligand, but its steric bulk could limit metal-binding efficacy.

- Crystal Packing : Pyridine-substituted pyrazoles form π-π stacking interactions, whereas the target compound’s pyrimidine-piperidine group may rely on C—H···π or van der Waals forces for stabilization .

Data Tables

Table 1: Structural and Physical Properties

Actividad Biológica

3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol, a compound with a molecular weight of 259.313 g/mol, is gaining attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a pyrimidine substituent. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.

Biological Activity Overview

The biological activities associated with this compound have been investigated in various studies, highlighting its potential in therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties through mechanisms such as inhibition of tubulin polymerization and induction of cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in murine models without significant toxicity .

Table 1: Summary of Anticancer Studies

| Study | Compound | Activity | Model |

|---|---|---|---|

| Pyrazole derivatives | Inhibited tumor growth | B16-F10 murine melanoma | |

| 1-thiocarbamoyl pyrazoles | Anti-inflammatory and anticancer | Various cancer cell lines |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds containing piperidine moieties have shown enhanced antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring plays a crucial role in determining the efficacy against these pathogens .

Table 2: Antimicrobial Efficacy

| Compound Type | Target Strain | Activity Level |

|---|---|---|

| Pyrazole derivatives | E. coli | Moderate |

| Piperidine-containing pyrazoles | S. aureus | High |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : The ability to induce cell cycle arrest at the G2/M phase has been observed, which is critical for preventing cancer cell proliferation .

- Interference with Protein Interactions : Some studies suggest that pyrazole derivatives can disrupt protein-protein interactions essential for tumor growth and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Melanoma Treatment :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, pyrazole derivatives are often prepared by reacting substituted hydrazides with ketones or aldehydes under acidic conditions (e.g., phosphorous oxychloride) at elevated temperatures (120°C) . Optimization may involve solvent-free conditions or ionic liquid catalysts to improve yield and reduce side products . Post-synthesis purification typically involves recrystallization from ethanol-DMF mixtures .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential for confirming molecular structure . X-ray crystallography (using SHELX programs) is critical for resolving 3D configurations and verifying piperidine-pyrimidine-pyrazole ring conformations .

Q. How is the antibacterial activity of this compound evaluated in vitro?

- Methodological Answer : Standard protocols involve testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using agar dilution or broth microdilution methods. Minimum inhibitory concentrations (MICs) are determined by serial dilution, with activity correlated to substituent effects on the pyrazole core .

Q. What are common challenges in synthesizing this compound, and how can they be addressed?

- Methodological Answer : Low yields may arise from incomplete cyclization or byproduct formation. Troubleshooting includes adjusting stoichiometry, using high-purity reagents, or introducing microwave-assisted synthesis to accelerate reaction kinetics . Chromatography or fractional crystallization can isolate the target compound from impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) studies can model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Density functional theory (DFT) calculations assess electronic properties influencing binding affinity . Physicochemical properties (logP, pKa) are predicted using platforms like ACD/Labs Percepta .

Q. What strategies are effective for structural modification to enhance antifungal activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position or substituting the piperidine ring with bulkier moieties can improve membrane penetration. Structure-activity relationship (SAR) studies guided by X-ray data help prioritize modifications .

Q. How do crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies in activity may stem from polymorphic forms or stereochemical variations. Single-crystal X-ray diffraction identifies active conformers, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding) critical for bioactivity .

Q. What advanced techniques are used to study metabolic stability and degradation pathways?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS track metabolites in hepatic microsomal assays. Isotopic labeling (e.g., ¹⁴C) identifies cleavage sites in the pyrazole ring under oxidative conditions .

Q. Methodological Resources

Propiedades

IUPAC Name |

5-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-9-10(11-7-12(19)17-16-11)8-14-13(15-9)18-5-3-2-4-6-18/h7-8H,2-6H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCLYFQEEOYGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC(=O)NN2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178271 | |

| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452577-04-6 | |

| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.